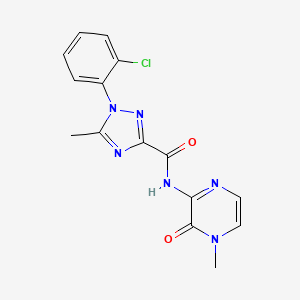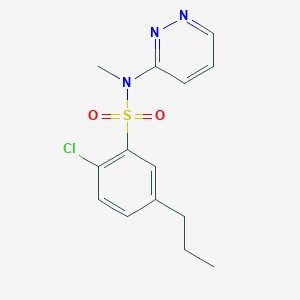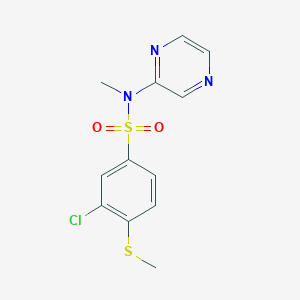
3-chloro-N-methyl-4-methylsulfanyl-N-pyrazin-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-methyl-4-methylsulfanyl-N-pyrazin-2-ylbenzenesulfonamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been shown to possess various biological activities.
Mechanism of Action
The mechanism of action of 3-chloro-N-methyl-4-methylsulfanyl-N-pyrazin-2-ylbenzenesulfonamide is not fully understood. However, it is believed to inhibit the growth of microorganisms and cancer cells by interfering with their DNA synthesis. The compound has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid, which is essential for the growth of microorganisms and cancer cells.
Biochemical and physiological effects:
3-chloro-N-methyl-4-methylsulfanyl-N-pyrazin-2-ylbenzenesulfonamide has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and reduce inflammation. The compound has also been shown to possess antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-methyl-4-methylsulfanyl-N-pyrazin-2-ylbenzenesulfonamide in lab experiments include its broad-spectrum activity against microorganisms and cancer cells, its relatively low toxicity, and its potential as a lead compound for the development of new drugs. However, the limitations of using this compound include its poor solubility in water and its instability under acidic conditions.
Future Directions
There are several future directions for the research on 3-chloro-N-methyl-4-methylsulfanyl-N-pyrazin-2-ylbenzenesulfonamide. These include the development of new synthetic methods for the compound, the optimization of its biological activity, and the development of new derivatives with improved properties. The compound can also be tested for its potential therapeutic applications in vivo, and its pharmacokinetic and pharmacodynamic properties can be studied in detail. Furthermore, the compound can be tested for its potential to overcome drug resistance in cancer cells and microorganisms.
Synthesis Methods
The synthesis of 3-chloro-N-methyl-4-methylsulfanyl-N-pyrazin-2-ylbenzenesulfonamide involves the reaction of 2-chloro-4-methylsulfanylpyrazine with N-methylbenzenesulfonamide in the presence of a base. The reaction is carried out at a temperature of 100-110°C for several hours. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
3-chloro-N-methyl-4-methylsulfanyl-N-pyrazin-2-ylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, and antitumor activities. The compound has been tested against various bacterial and fungal strains and has shown promising results in inhibiting their growth. It has also been shown to possess cytotoxic activity against various cancer cell lines.
properties
IUPAC Name |
3-chloro-N-methyl-4-methylsulfanyl-N-pyrazin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S2/c1-16(12-8-14-5-6-15-12)20(17,18)9-3-4-11(19-2)10(13)7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTBWDUBKJLYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CN=C1)S(=O)(=O)C2=CC(=C(C=C2)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B6622783.png)
![5-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B6622795.png)
![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6622803.png)
![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B6622804.png)
![1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B6622819.png)
![4-(2-chloro-5-propylphenyl)sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6622826.png)
![1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B6622833.png)

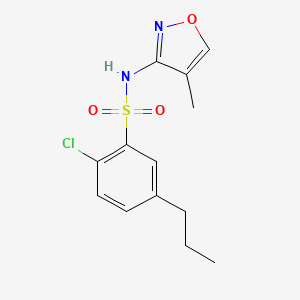

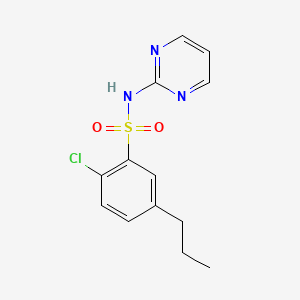
![2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline](/img/structure/B6622857.png)
